3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a unique fusion of a benzodioxole moiety with a triazolopyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with triazolopyridine intermediates in the presence of catalysts and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature a benzodioxole moiety and have shown antitumor activity.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This compound has a similar triazolopyridine structure and is studied for its biological activities.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific fusion of benzodioxole and triazolopyridine rings, which imparts distinct electronic and steric properties. These properties contribute to its high affinity for biological targets and its potential as a versatile scaffold in drug design .
Properties
CAS No. |
62052-22-6 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c1-2-9-12(13-5-1)16(15-14-9)8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2 |
InChI Key |
SQLNHZGXGVQJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
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